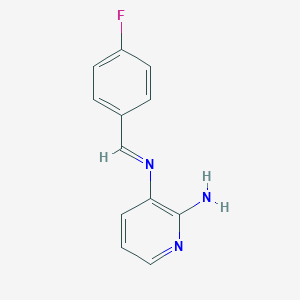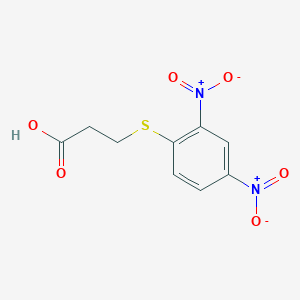![molecular formula C31H30ClN3O4 B304762 N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304762.png)
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide, also known as CMIC-018, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the Akt/mTOR signaling pathway. Additionally, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the cell wall synthesis pathway. Furthermore, this compound has been shown to improve insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer, anti-tuberculosis, and anti-diabetic effects. Studies have demonstrated that this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines. Additionally, this compound inhibits the growth of Mycobacterium tuberculosis and improves insulin sensitivity. However, the biochemical and physiological effects of this compound are not fully understood.
実験室実験の利点と制限
One of the main advantages of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is its potential as a therapeutic agent in the treatment of various diseases, including cancer, tuberculosis, and diabetes. Additionally, this compound is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One potential direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials. Furthermore, future research could focus on developing new derivatives of this compound with improved solubility and pharmacokinetics for use as therapeutic agents.
合成法
The synthesis of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 3-chloro-5-methoxy-4-(2-hydroxyethoxy)benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with 4-(1-methyl-1-phenylethyl)phenol in the presence of a base catalyst to yield this compound.
科学的研究の応用
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, tuberculosis, and diabetes. Studies have demonstrated that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has shown promising results as an anti-tuberculosis agent by inhibiting the growth of Mycobacterium tuberculosis. Furthermore, this compound has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
特性
分子式 |
C31H30ClN3O4 |
|---|---|
分子量 |
544 g/mol |
IUPAC名 |
N-[(E)-[3-chloro-5-methoxy-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C31H30ClN3O4/c1-31(2,24-7-5-4-6-8-24)25-9-11-26(12-10-25)38-17-18-39-29-27(32)19-22(20-28(29)37-3)21-34-35-30(36)23-13-15-33-16-14-23/h4-16,19-21H,17-18H2,1-3H3,(H,35,36)/b34-21+ |
InChIキー |
MCCRAJXVOCZJFM-KEIPNQJHSA-N |
異性体SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)/C=N/NC(=O)C4=CC=NC=C4)OC |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C=NNC(=O)C4=CC=NC=C4)OC |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C=NNC(=O)C4=CC=NC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)

![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)

![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)
![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
